molecular formula C15H9ClN2O3 B8399417 6-(6-Chloropyrimidin-4-yloxy)-1-naphthoic acid

6-(6-Chloropyrimidin-4-yloxy)-1-naphthoic acid

Cat. No.: B8399417
M. Wt: 300.69 g/mol
InChI Key: JOFFXYPUMCKTDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(6-Chloropyrimidin-4-yloxy)-1-naphthoic acid is a chemical compound that features a pyrimidine ring substituted with a chlorine atom and an oxygen atom, which is further connected to a naphthoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(6-Chloropyrimidin-4-yloxy)-1-naphthoic acid typically involves the following steps:

    Formation of the Pyrimidine Intermediate: The starting material, 4,6-dichloropyrimidine, undergoes nucleophilic substitution with a suitable phenol derivative to form 6-chloropyrimidin-4-yloxy intermediate.

    Coupling with Naphthoic Acid: The intermediate is then coupled with 1-naphthoic acid under appropriate conditions, such as using a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and cost-effectiveness. This may involve:

    Catalysts: Using catalysts to enhance reaction rates.

    Solvent Recycling: Implementing solvent recycling systems to reduce waste.

    Purification: Employing advanced purification techniques like crystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

6-(6-Chloropyrimidin-4-yloxy)-1-naphthoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: It can be involved in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substituted Pyrimidines: Products where the chlorine atom is replaced by other functional groups.

    Oxidized or Reduced Derivatives: Compounds with altered oxidation states of the functional groups.

Scientific Research Applications

6-(6-Chloropyrimidin-4-yloxy)-1-naphthoic acid has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound is investigated for its properties in the development of new materials, such as organic semiconductors.

    Biological Studies: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its biological activity.

    Industrial Applications: The compound is utilized in the synthesis of other complex molecules, serving as a building block in various chemical processes.

Mechanism of Action

The mechanism of action of 6-(6-Chloropyrimidin-4-yloxy)-1-naphthoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, modulating their activity. The naphthoic acid moiety can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    6-(4-Chloropyrimidin-2-yloxy)-1-naphthoic acid: Similar structure but with a different substitution pattern on the pyrimidine ring.

    6-(6-Bromopyrimidin-4-yloxy)-1-naphthoic acid: Bromine instead of chlorine, which may affect its reactivity and biological activity.

    6-(6-Chloropyrimidin-4-yloxy)-2-naphthoic acid: Similar structure but with the naphthoic acid moiety attached at a different position.

Uniqueness

6-(6-Chloropyrimidin-4-yloxy)-1-naphthoic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological interactions. The presence of both the pyrimidine and naphthoic acid moieties provides a versatile scaffold for further modifications and applications.

Properties

Molecular Formula

C15H9ClN2O3

Molecular Weight

300.69 g/mol

IUPAC Name

6-(6-chloropyrimidin-4-yl)oxynaphthalene-1-carboxylic acid

InChI

InChI=1S/C15H9ClN2O3/c16-13-7-14(18-8-17-13)21-10-4-5-11-9(6-10)2-1-3-12(11)15(19)20/h1-8H,(H,19,20)

InChI Key

JOFFXYPUMCKTDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)OC3=CC(=NC=N3)Cl)C(=C1)C(=O)O

Origin of Product

United States

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